molecular formula C22H20O9 B13811782 1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl- CAS No. 21402-58-4

1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-

Cat. No.: B13811782
CAS No.: 21402-58-4
M. Wt: 428.4 g/mol
InChI Key: ZTSNAABDQLWRKQ-UHFFFAOYSA-N
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Description

6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including acetyl, acetyloxy, hydroxyethylidene, and dimethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps may include:

    Formation of the dibenzofurandione core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of acetyl and acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of hydroxyethylidene group: This may involve aldol condensation or related reactions.

    Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the acetyl or acetyloxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.

Biology

    Biochemical studies: Potential use in studying enzyme-catalyzed reactions involving acetylation and deacetylation.

Medicine

    Drug development: Exploration of its biological activity and potential therapeutic applications.

Industry

    Material science: Possible use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione would depend on its specific application. For example, in biochemical studies, it may interact with enzymes through its acetyl and acetyloxy groups, affecting enzyme activity and function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofurans: Compounds with a similar core structure but different functional groups.

    Acetylated compounds: Molecules with acetyl groups that may exhibit similar reactivity.

    Hydroxyethylidene derivatives: Compounds with hydroxyethylidene groups that may have comparable chemical properties.

Properties

CAS No.

21402-58-4

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

(4,8-diacetyl-1-acetyloxy-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-3-yl) acetate

InChI

InChI=1S/C22H20O9/c1-8-18(29-11(4)25)16(10(3)24)20-17(19(8)30-12(5)26)22(6)14(31-20)7-13(27)15(9(2)23)21(22)28/h7,27H,1-6H3

InChI Key

ZTSNAABDQLWRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)OC(=O)C

Origin of Product

United States

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